molecular formula C22H23NO3 B11301449 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11301449
M. Wt: 349.4 g/mol
InChI Key: NZYIMYYVGKUQJI-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylcoumarin and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The phenyl group at the 4-position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of dihydrochromen-2-one derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one depends on its specific biological activity. Generally, it may involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or DNA.

    Pathways Involved: Modulation of signaling pathways, such as apoptosis or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-phenylcoumarin: A precursor in the synthesis of the target compound.

    7-hydroxycoumarin: A structurally related compound with similar biological activities.

    8-(pyrrolidin-1-ylmethyl)coumarin: A compound with a similar substitution pattern.

Uniqueness

6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C22H23NO3/c1-2-15-12-18-17(16-8-4-3-5-9-16)13-20(24)26-22(18)19(21(15)25)14-23-10-6-7-11-23/h3-5,8-9,12-13,25H,2,6-7,10-11,14H2,1H3

InChI Key

NZYIMYYVGKUQJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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